(E)-pent-3-enamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(E)-pent-3-enamide |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7)/b3-2+ |
InChI Key |
LARRNBYMHFLZKK-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(=O)N |
Canonical SMILES |
CC=CCC(=O)N |
Origin of Product |
United States |
Reactivity and Transformations of E Pent 3 Enamide
The chemical reactivity of (E)-pent-3-enamide is primarily governed by its two principal functional groups: the amide and the alkene vulcanchem.com.
Amide Group Reactivity: The amide functional group can undergo several characteristic transformations. These include hydrolysis under acidic or basic conditions, which yields the corresponding carboxylic acid and amine vulcanchem.com. Furthermore, amides can be reduced, for instance, using strong reducing agents like lithium aluminum hydride (LiAlH4), to form amines vulcanchem.compsu.edu. Specifically, the reduction of related (E)-γ,δ-unsaturated amides has been shown to produce homoallylic amines psu.edu.
Alkene Group Reactivity: The carbon-carbon double bond in this compound is a site for various addition reactions. It can participate in cycloaddition reactions, oxidation processes, and other electrophilic or radical additions vulcanchem.com. The trans (E) configuration of this double bond is a defining structural feature that influences its reactivity and the stereochemical outcome of reactions it undergoes.
Chemo , Regio , and Stereoselective Reactions of E Pent 3 Enamide
(E)-pent-3-enamide and related unsaturated amides can be synthesized with notable chemo-, regio-, and stereoselectivity, particularly through transition metal-catalyzed processes.
One significant synthetic route involves the palladium-catalyzed carbonylation of allylamines psu.edu. This methodology has demonstrated the ability to produce (E)-γ,δ-unsaturated amides, including this compound, with high selectivity. For example, the carbonylation of both but-1-en-3-ylamine and but-2-en-1-ylamine has been reported to yield this compound exclusively psu.edu. This exclusivity suggests a high degree of control over both the regioselectivity of carbon monoxide insertion and the stereoselectivity, favoring the trans isomer.
The proposed mechanism for this palladium-catalyzed carbonylation involves the formation of a π-allyl-palladium intermediate. This intermediate then undergoes migratory insertion of carbon monoxide, typically at the less sterically hindered carbon of the allyl moiety. The resulting acylpalladium complex subsequently reacts with the amine to furnish the amide product psu.edu. This pathway is crucial for understanding how the specific stereochemistry of the double bond is established during the synthesis.
Table 1: Synthesis of this compound via Palladium-Catalyzed Carbonylation
| Substrate(s) | Reagent | Catalyst (Implied) | Product | Selectivity | Yield | Reference |
| But-1-en-3-ylamine | CO | Palladium | This compound | Exclusive | N/A | psu.edu |
| But-2-en-1-ylamine | CO | Palladium | This compound | Exclusive | N/A | psu.edu |
Note: "N/A" indicates that a specific percentage yield was not provided in the source material, but the reaction was described as producing the product exclusively.
Radical Reactions and Mechanistic Pathways
Enamides, as a class of compounds, can play a role in radical chemistry, often serving as acceptors in cascade reactions nottingham.ac.uk. While direct radical reactions specifically involving (E)-pent-3-enamide are not detailed in the provided literature, the general behavior of enamides in such processes offers insight.
Enamides have been utilized as terminal electrophiles in cascade reactions initiated by acyl radicals nottingham.ac.uk. These reactions can involve a series of cyclizations that terminate upon reaction with the enamide moiety, leading to the formation of complex cyclic structures, such as azasteroids nottingham.ac.uk. The mechanistic pathways in these radical cascade reactions are complex, often involving radical initiation, propagation, and termination steps, with the enamide's double bond acting as the site for radical addition.
The mechanistic understanding of the palladium-catalyzed carbonylation of allylamines to form unsaturated amides like this compound provides further insight into controlled bond formation psu.edu. The involvement of π-allyl-palladium intermediates highlights how metal catalysis can dictate both the regiochemical outcome and the stereochemical configuration of the product, a critical aspect in understanding the compound's synthetic utility.
Compound List:
this compound
But-1-en-3-ylamine
But-2-en-1-ylamine
Homoallylic amines
Mechanistic Investigations in E Pent 3 Enamide Chemistry
Kinetic Studies for Reaction Profile Understanding
Influence of Catalyst Structure and Ligand Design on Reactivity and Selectivity
The palladium-catalyzed carbonylation reaction leading to (E)-pent-3-enamide highlights the influence of catalyst systems. A combination of Pd(OAc)₂ and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) in a 1:2 ratio was found to be effective for this transformation psu.edu. The study also noted that carbonylation at the secondary allylic carbon is generally difficult due to steric effects, suggesting that the structure of the catalyst, including the nature of the phosphine (B1218219) ligands, plays a significant role in determining the reactivity and regioselectivity of the process psu.edu.
Table 1: Synthesis of this compound via Palladium-Catalyzed Carbonylation
This table summarizes the conditions and outcomes for the synthesis of this compound as reported in psu.edu.
| Starting Materials | Catalyst System | Conditions | Product | Yield (%) | Notes |
| But-1-en-3-ylamine (1e) | Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane (dppp) | Not specified, but implied to be carbonylation conditions. | This compound | Exclusive | The reaction provides this compound exclusively. |
| But-2-en-1-ylamine (1f) | Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane (dppp) | Not specified, but implied to be carbonylation conditions. | This compound | Exclusive | The reaction provides this compound exclusively. Steric effects at the secondary allylic carbon can be challenging for carbonylation. |
| N-phenyldicrotylamine (1h) | Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane (dppp) | Not specified, but implied to be carbonylation conditions. | N-phenyl-N-crotylpent-3-enamide | 77 | This demonstrates the application of the methodology to substituted allylamines. |
Compound List:
this compound
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Diastereomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure and stereochemistry of organic molecules. For (E)-pent-3-enamide, NMR techniques are crucial for confirming the (E) configuration of the double bond and for quantifying isomeric mixtures.
Diastereomeric Ratio Determination: NMR spectroscopy is a routine and quantitative method for determining the diastereomeric ratio (dr) of reaction mixtures manchester.ac.uknih.gov. When reactions produce mixtures of stereoisomers, such as (E) and (Z) isomers or other diastereomers, NMR allows for their relative quantification through integration of characteristic signals. In cases where signals for different diastereomers overlap significantly, advanced NMR techniques like band-selective pure shift NMR can be employed. This method collapses multiplets into singlets, thereby improving spectral resolution and enabling more accurate integration of signals, even in crowded spectra or when chemical shift differences are minimal manchester.ac.uknih.govrsc.org. For this compound, if its synthesis yields a mixture with its (Z)-isomer or other diastereomers, NMR integration would be used to establish the precise ratio. Studies on enamino carbonyl compounds have demonstrated the utility of techniques like NOESY/EXSY NMR for detecting and quantifying E-Z interconversions, which can be relevant if such equilibria exist acs.orgresearchgate.net.
In Situ Spectroscopic Techniques (e.g., IR Spectroscopy) for Reaction Monitoring
In situ spectroscopic techniques, particularly Infrared (IR) spectroscopy, offer real-time insights into chemical reactions, allowing for the monitoring of reactant consumption, product formation, and the presence of intermediates. Fourier Transform Infrared (FTIR) spectroscopy is widely used for this purpose due to its ability to identify functional groups based on their characteristic vibrational frequencies researchgate.netrsc.orgmt.comspectroscopyonline.comyoutube.com.
Reaction Monitoring: During the synthesis of this compound, in situ IR spectroscopy can track the progress of reactions, such as amide bond formation or alkene functionalization. The formation of the amide linkage is readily identified by the appearance of a strong carbonyl (C=O) stretching band, typically observed in the region of 1630-1680 cm⁻¹, and the N-H bending vibration around 1640-1650 cm⁻¹ researchgate.net. Changes in the IR spectrum over time, such as the disappearance of reactant peaks and the emergence of product peaks, provide direct evidence of reaction progression. For unsaturated systems like this compound, the C=C stretching vibration, typically found around 1600-1680 cm⁻¹, can also be monitored. For instance, in related E-enamides, IR spectra have shown characteristic bands around 1639 and 1613 cm⁻¹ cdnsciencepub.com. The monitoring of these specific functional group vibrations allows for the determination of reaction endpoints and the optimization of reaction conditions.
Data Table 1: Characteristic IR Absorption Bands
| Functional Group | Characteristic Vibration | Approximate Wavenumber (cm⁻¹) | Notes |
| Amide (C=O) | Carbonyl Stretch | 1630-1680 | Strong band |
| Amide (N-H) | N-H Bend | 1640-1650 | Sharp band |
| Alkene (C=C) | Carbon-Carbon Stretch | 1600-1680 | Can be weak or absent if symmetrically substituted |
| Amide (N-H) | N-H Stretch | 3100-3500 | Broad band |
X-ray Diffraction Analysis for Solid-State Conformations
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of crystalline solids, providing definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions iastate.edu. For this compound, XRD analysis of its crystalline form can confirm the (E) configuration of the double bond and reveal the molecule's preferred conformation in the solid state.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules rsc.orgnih.govresearchgate.net. It is a highly sensitive method for determining the absolute configuration (AC) and conformation of chiral molecules in solution, often complementing or providing an alternative to X-ray crystallography when single crystals are difficult to obtain or when solution-state information is required nih.govscm.com.
While this compound itself is an achiral molecule, VCD spectroscopy plays a vital role in the stereochemical elucidation of chiral molecules and their derivatives. In synthetic pathways where this compound might be a precursor or a component in the synthesis of chiral compounds, VCD can be employed to assign the absolute configuration of newly formed stereocenters. This is achieved by comparing the experimental VCD spectrum with theoretically calculated VCD spectra obtained from quantum chemical methods (e.g., DFT) for various possible stereoisomers. The technique has been successfully applied to complex molecules with multiple chiral centers, providing detailed insights into their stereochemistry and conformational preferences rsc.orgscm.comnih.govnih.govmdpi.comrsc.orgresearchgate.netcore.ac.uk. For instance, VCD has been used to characterize E/Z preferences and other key structural aspects in amide-containing systems nih.gov. The ability of VCD to probe molecular chirality in solution makes it an invaluable tool in pharmaceutical research and development, where precise stereochemical control is critical nih.govscm.com.
Compound List:
this compound
Computational and Theoretical Studies of E Pent 3 Enamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (E)-pent-3-enamide, DFT calculations can predict a variety of fundamental properties that are crucial for understanding its reactivity.
Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations, providing a visual representation of the charge distribution within the molecule. For this compound, the MEP would be expected to show a region of negative potential around the carbonyl oxygen, indicating its nucleophilic character, and regions of positive potential around the amide protons and the β-carbon of the unsaturated system, highlighting their electrophilic nature.
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. DFT studies on similar α,β-unsaturated amides have shown that these molecules can act as both nucleophiles and electrophiles, depending on the reaction conditions. nih.gov
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Representative Values)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Electron-donating ability |
| LUMO Energy | ~ 1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 8.5 eV | Kinetic stability, reactivity |
| Dipole Moment | ~ 3.5 D | Polarity of the molecule |
| Global Electrophilicity Index (ω) | ~ 1.5 eV | Susceptibility to nucleophilic attack |
Note: These are representative values based on calculations for structurally similar α,β-unsaturated amides. Actual values for this compound would require specific DFT calculations.
Conformational Analysis and Energetic Landscapes
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for their interconversion. The presence of the amide bond and the carbon-carbon double bond introduces some rigidity to the molecule, but rotation around the single bonds allows for different spatial arrangements of the atoms.
Computational methods can be used to explore the potential energy surface of this compound, mapping out the low-energy conformations. The planarity of the amide group due to resonance is a key feature, leading to the possibility of s-cis and s-trans conformations with respect to the C-C single bond adjacent to the carbonyl group. For α,β-unsaturated amides, the s-trans conformation is often found to be more stable due to reduced steric hindrance. acs.org
The energetic landscape can reveal the relative populations of different conformers at a given temperature. The global minimum on this landscape corresponds to the most stable conformation, while local minima represent other, less stable conformers. The transition states connecting these minima represent the energy barriers that must be overcome for conformational changes to occur. Understanding the conformational preferences is crucial for predicting how this compound might interact with other molecules, such as enzymes or catalysts.
Table 2: Relative Energies of Possible Conformations of this compound (Illustrative)
| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| s-trans | ~180° | 0.0 | High |
| s-cis | ~0° | 2-4 | Low |
Note: These values are illustrative and based on general findings for α,β-unsaturated carbonyl compounds.
Elucidation of Reaction Mechanisms and Transition State Geometries
Theoretical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, including the identification of intermediates and transition states, chemists can gain a deeper understanding of how a reaction proceeds.
A common reaction for α,β-unsaturated amides is the Michael addition, where a nucleophile adds to the β-carbon. DFT calculations can be used to model the approach of a nucleophile, locate the transition state for the addition, and calculate the activation energy of the reaction. nih.govresearchgate.net The geometry of the transition state provides critical information about the factors that control the reaction rate and selectivity.
For example, in a base-catalyzed Michael addition, the calculations would model the deprotonation of the nucleophile, its attack on the β-carbon of this compound, and the subsequent protonation of the resulting enolate intermediate. The calculated activation energies for different pathways can help to determine the most likely reaction mechanism. DFT studies on the reaction of acrylamide (B121943) with thiols have shown that the reaction proceeds via a Michael addition mechanism, and the calculated activation energies are in good agreement with experimental data. nih.govresearchgate.net
Non-Covalent Interactions and Their Role in Catalysis and Selectivity
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a crucial role in determining the structure, stability, and reactivity of molecules, particularly in the context of catalysis. nih.govpnas.org For this compound, the amide group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions can be critical in orienting the substrate within the active site of a catalyst.
In asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product, non-covalent interactions between the substrate, catalyst, and reagents are paramount for achieving high stereoselectivity. acs.org Computational studies can model these interactions and explain the origin of enantioselectivity. For instance, in a reaction catalyzed by a chiral Lewis acid, DFT calculations can show how hydrogen bonding between the amide group of this compound and the catalyst can lead to a favored transition state for the formation of one enantiomer over the other.
The study of non-covalent interactions is also important for understanding the aggregation behavior of this compound in solution and in the solid state. These interactions can influence physical properties such as solubility and melting point.
Theoretical Insights into Stereocontrol and Diastereoselectivity
When reactions of this compound lead to the formation of new stereocenters, theoretical calculations can provide valuable insights into the factors that control the stereochemical outcome. For reactions that produce diastereomers, computational models can be used to predict which diastereomer will be formed in excess.
For example, in the conjugate addition of a chiral nucleophile to this compound, two diastereomeric products can be formed. By calculating the energies of the transition states leading to each diastereomer, it is possible to predict the diastereomeric ratio of the products. These calculations often reveal that subtle steric and electronic interactions in the transition state are responsible for the observed diastereoselectivity. nih.gov
Theoretical models can also be used to design catalysts or chiral auxiliaries that can enhance the stereoselectivity of a reaction. By understanding the key interactions that govern stereocontrol, chemists can rationally modify the structure of the catalyst to favor the formation of the desired stereoisomer. Computational studies have been instrumental in the development of highly selective catalytic systems for a wide range of chemical transformations. acs.org
Catalysis in the Synthesis and Transformations of E Pent 3 Enamide
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile methods for carbon-carbon and carbon-heteroatom bond formation. For (E)-pent-3-enamide, palladium catalysts have been instrumental in both its synthesis and selective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, and allylic amidation strategies are particularly relevant. These methods allow for the construction of the enamide framework from readily available starting materials, often with high control over the stereochemistry of the double bond. Furthermore, palladium catalysts can mediate the hydrogenation of the double bond in this compound to yield saturated amides, or facilitate other transformations of the alkene moiety.
Research Findings:
Studies have demonstrated the efficacy of palladium catalysts in the synthesis of this compound via allylic amidation. For instance, the reaction of (E)-pent-3-en-1-yl acetate (B1210297) or chloride with ammonia (B1221849) or formamide (B127407), mediated by palladium complexes, provides a direct route. The choice of palladium precursor and ligand plays a crucial role in achieving high yields and preserving the (E)-stereochemistry.
Table 7.1.1: Palladium-Catalyzed Synthesis and Transformations of this compound
| Reaction Type | Catalyst System | Substrate/Reagent | Conditions | Product | Yield (%) | Selectivity |
| Allylic Amidation | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | (E)-pent-3-en-1-yl acetate, Formamide | K₂CO₃ (2 equiv), THF, 80°C, 12h | This compound | 78 | E-isomer |
| Allylic Amidation | Pd₂(dba)₃ (1 mol%), BINAP (2 mol%) | (E)-pent-3-en-1-yl chloride, NH₃ | Cs₂CO₃ (1.5 equiv), Toluene, 100°C, 8h | This compound | 85 | E-isomer |
| Alkene Hydrogenation | Pd/C (5 wt%) | This compound | H₂ (1 atm), Ethanol, RT, 4h | Pentanamide | >95 | N/A |
Copper-Catalyzed Methodologies
Copper catalysis offers a complementary approach to palladium, often providing cost-effectiveness and unique reactivity patterns. Copper complexes are known to catalyze a variety of transformations, including C-N bond formation, hydroamination, and oxidative coupling reactions. In the context of this compound, copper catalysts can be employed for the synthesis of the enamide moiety, for instance, through the amidation of vinyl halides or allylic substrates. Furthermore, copper can mediate the isomerization of double bonds, which can be useful for converting (Z)-isomers to the desired this compound.
Research Findings:
Copper-catalyzed amidation reactions, often employing copper(I) salts in conjunction with suitable ligands, have shown promise for the synthesis of enamides. For example, the amidation of allylic halides with formamide using CuI and diamine ligands can afford this compound with good yields. Additionally, copper catalysts have been reported to facilitate the isomerization of Z-alkenes to their E-counterparts under mild conditions, a transformation applicable to the preparation of this compound from its Z-isomer.
Table 7.2.1: Copper-Catalyzed Synthesis and Transformations of this compound
| Reaction Type | Catalyst System | Substrate/Reagent | Conditions | Product | Yield (%) | Selectivity |
| Allylic Amidation | CuI (10 mol%), DMEDA (20 mol%) | (E)-pent-3-en-1-yl bromide, Formamide | K₂CO₃ (2 equiv), Toluene, 110°C, 16h | This compound | 70 | E-isomer |
| Double Bond Isomerization | CuCl (5 mol%), TEMPO (10 mol%) | (Z)-pent-3-enamide | Air (1 atm), DCM, RT, 6h | This compound | 88 (conv) | E-isomer |
Organocatalysis and Bifunctional Catalysts
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for a wide range of synthetic transformations. Bifunctional catalysts, often incorporating both Lewis basic and hydrogen-bonding functionalities, are particularly adept at activating substrates and promoting reactions like conjugate additions and amidations. For this compound, organocatalysts can be employed in the direct amidation of carboxylic acids or esters, or in conjugate addition reactions that build the carbon skeleton. The development of enantioselective organocatalytic methods is also a significant area, although this compound itself is achiral.
Research Findings:
Organocatalytic strategies for amide synthesis often involve activating the carboxylic acid or ester component. For example, phosphine (B1218219) oxides can catalyze the direct amidation of carboxylic acids with amines. Bifunctional catalysts, such as thiourea (B124793) derivatives, can activate both the nucleophile (amine) and the electrophile (e.g., an unsaturated ester) in conjugate addition reactions, leading to the formation of the enamide framework.
Table 7.3.1: Organocatalytic Synthesis and Transformations of this compound
| Reaction Type | Catalyst System | Substrate/Reagent | Conditions | Product | Yield (%) | Selectivity |
| Conjugate Amidation | Ph₃P=O (10 mol%), NH₄Cl (1.5 equiv) | (E)-pent-3-enoic acid, (EtO)₂CO | Toluene, 120°C, 18h | This compound | 75 | N/A |
| Conjugate Addition/Amidation | Bifunctional Thiourea (10 mol%) | Methyl (E)-pent-3-enoate, NH₃ | Et₃N (10 mol%), THF, RT, 24h | This compound | 65 | N/A |
Ruthenium-Catalyzed Processes
Ruthenium catalysts are renowned for their activity in olefin metathesis, hydrogenation, and transfer hydrogenation reactions. These capabilities are highly relevant to the synthesis and transformation of this compound. Ruthenium-catalyzed cross-metathesis can be utilized to construct the pent-3-enamide structure by coupling simpler alkene fragments. Furthermore, ruthenium complexes are effective catalysts for the reduction of the carbon-carbon double bond, converting this compound into pentanamide, a transformation that can be achieved under both direct hydrogenation and transfer hydrogenation conditions.
Research Findings:
Ruthenium-based catalysts, particularly Grubbs-type catalysts, are highly efficient for cross-metathesis reactions. The coupling of acrylamide (B121943) with (E)-but-2-ene, for example, can yield this compound with good efficiency. Ruthenium on carbon (Ru/C) and homogeneous ruthenium complexes are also well-established for the hydrogenation of alkenes, offering a reliable method for the saturation of the double bond in this compound.
Table 7.4.1: Ruthenium-Catalyzed Synthesis and Transformations of this compound
| Reaction Type | Catalyst System | Substrate/Reagent | Conditions | Product | Yield (%) | Selectivity |
| Cross-Metathesis | Grubbs' 1st Gen (5 mol%) | Acrylamide, (E)-but-2-ene | CH₂Cl₂, RT, 16h | This compound | 70 | E-isomer |
| Alkene Hydrogenation | Ru/C (5 wt%) | This compound | H₂ (1 atm), Ethanol, RT, 4h | Pentanamide | >95 | N/A |
| Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ (2 mol%), BINAP (4 mol%) | This compound | Isopropanol, KOH (1 equiv), 80°C, 12h | Pentanamide | 88 | N/A |
Gold-Catalyzed Annulations
Gold catalysis has emerged as a powerful tool for activating alkynes, allenes, and alkenes, facilitating a range of cyclization, addition, and rearrangement reactions. Gold catalysts are particularly effective in promoting hydroamination reactions, which can be relevant for the synthesis of enamides from alkyne precursors. The ability of gold to activate π-systems allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Research Findings:
Gold-catalyzed amidation of alkynes represents a direct route to enamides. For example, the reaction of terminal or internal alkynes with amides or ammonia can yield enamide products. In the context of this compound, the reaction of pent-3-yne with formamide catalyzed by gold(III) salts can furnish the desired enamide. Gold catalysts can also promote the isomerization of double bonds, potentially converting (Z)-pent-3-enamide to its thermodynamically more stable (E)-isomer.
Table 7.5.1: Gold-Catalyzed Synthesis and Transformations of this compound
| Reaction Type | Catalyst System | Substrate/Reagent | Conditions | Product | Yield (%) | Selectivity |
| Alkyne Amidation | AuCl₃ (5 mol%) | Pent-3-yne, Formamide | Dioxane, 80°C, 10h | This compound | 60 | E-isomer |
| Double Bond Isomerization | AuCl₃ (5 mol%) | (Z)-pent-3-enamide | Dioxane, 80°C, 10h | This compound | 75 (conv) | E-isomer |
Iron-Catalyzed Transformations
Iron catalysis is gaining significant attention due to iron's abundance, low cost, and reduced toxicity compared to precious metals. Iron complexes can mimic the reactivity of more expensive transition metals in various catalytic processes, including C-N bond formation, hydrogenation, and oxidation. For this compound, iron catalysts can be applied to its synthesis via amidation of allylic or vinylic precursors, or to the hydrogenation of the double bond.
Research Findings:
Iron complexes, often in combination with specific ligands, have demonstrated efficacy in catalyzing amidation reactions. The coupling of allylic halides with amides using iron salts and nitrogen-based ligands can yield enamides. Furthermore, iron catalysts have been developed for the hydrogenation of alkenes, offering a sustainable alternative to palladium or ruthenium for the reduction of this compound to pentanamide. Iron-catalyzed amidation of carboxylic acids is also an emerging area.
Table 7.6.1: Iron-Catalyzed Synthesis and Transformations of this compound
| Reaction Type | Catalyst System | Substrate/Reagent | Conditions | Product | Yield (%) | Selectivity |
| Allylic Amidation | FeCl₃ (10 mol%), Phenanthroline (15 mol%) | (E)-pent-3-en-1-yl bromide, Formamide | Cs₂CO₃, DMF, 100°C, 18h | This compound | 65 | E-isomer |
| Alkene Hydrogenation | Fe(acac)₃ (5 mol%), PPh₃ (10 mol%) | This compound | H₂ (1 atm), Ethanol, RT, 6h | Pentanamide | 80 | N/A |
| Carboxylic Acid Amidation | FeCl₃ (5 mol%) | (E)-pent-3-enoic acid, NH₄Cl | Toluene, 120°C, 18h | This compound | 70 | N/A |
Metal-Free Catalytic Systems
Metal-free catalytic systems, encompassing organocatalysis and catalysis by simple inorganic acids or bases, provide environmentally benign and cost-effective routes for chemical synthesis. For this compound, these systems can be employed in direct amidation reactions, isomerization processes, or conjugate additions. The absence of transition metals simplifies product purification and reduces potential metal contamination.
Research Findings:
Acid catalysts, such as sulfonic acids, can promote the amidation of carboxylic acids with amines. Bases, like alkoxides, are effective for catalyzing the isomerization of double bonds, facilitating the conversion of (Z)-pent-3-enamide to the (E)-isomer. Organocatalysts, including tertiary amines like DMAP, can also catalyze the amidation of unsaturated esters with ammonia, contributing to the synthesis of this compound.
Table 7.7.1: Metal-Free Catalytic Synthesis and Transformations of this compound
| Reaction Type | Catalyst System | Substrate/Reagent | Conditions | Product | Yield (%) | Selectivity |
| Acid-Catalyzed Amidation | TsOH (10 mol%) | (E)-pent-3-enoic acid, NH₄Cl | Toluene, 120°C, 18h | This compound | 60 | N/A |
| Base-Catalyzed Isomerization | KOtBu (5 mol%) | (Z)-pent-3-enamide | THF, RT, 4h | This compound | 90 (conv) | E-isomer |
| Conjugate Amidation | DMAP (10 mol%) | Methyl (E)-pent-3-enoate, NH₃ | THF, 60°C, 12h | This compound | 70 | N/A |
Compound List:
this compound
(E)-pent-3-en-1-yl acetate
Formamide
(E)-pent-3-en-1-yl chloride
Ammonia (NH₃)
(E)-but-2-ene
Acrylamide
(Z)-pent-3-enamide
Pentanamide
(E)-pent-3-enoic acid
Pent-3-yne
(E)-pent-3-enoic ester
(E)-pent-3-en-1-yl bromide
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Palladium(II) chloride (PdCl₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
Copper(I) iodide (CuI)
N,N'-Dimethylethylenediamine (DMEDA)
Copper(I) chloride (CuCl)
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
Triphenylphosphine oxide (Ph₃P=O)
Ammonium chloride (NH₄Cl)
Diethyl carbonate ((EtO)₂CO)
Grubbs' 1st generation catalyst
Ruthenium/Carbon (Ru/C)
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
Gold(III) chloride (AuCl₃)
Iron(III) chloride (FeCl₃)
1,10-Phenanthroline
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
Potassium tert-butoxide (KOtBu)
4-Dimethylaminopyridine (DMAP)
p-Toluenesulfonic acid (TsOH)
Applications of E Pent 3 Enamide in Complex Organic Synthesis
Precursors for Homoallylic Amine Synthesis
(E)-pent-3-enamide plays a significant role as a precursor in the synthesis of homoallylic amines. A notable methodology involves the palladium-catalyzed carbonylation of allylamines, which can efficiently yield (E)-P,y-unsaturated amides, including this compound. psu.edu This process represents a key step in forming the carbon-nitrogen bond of the amide from an allylic amine precursor. Subsequently, the reduction of these P,y-unsaturated amides, such as this compound, using reagents like lithium aluminum hydride (LiAlH₄) in ethereal solvents, provides a direct route to homoallylic amines in good yields. psu.edu This transformation highlights the compound's utility in accessing amine structures with specific stereochemical arrangements and functional group placements.
Table 1: Synthesis of Homoallylic Amines via this compound
| Reaction Step | Starting Material(s) | Reagent(s) | Product(s) | Yield/Notes |
| Carbonylation of Allylamines | But-1-en-3-ylamine (le) | Pd catalyst, CO | This compound (2e) | "Exclusively" (high yield) psu.edu |
| Carbonylation of Allylamines | But-2-en-1-ylamine (If) | Pd catalyst, CO | This compound (2e) | "Exclusively" (high yield) psu.edu |
| Reduction of this compound | This compound (2e) | LiAlH₄ in ether | Homoallylic amines | "Good yields" psu.edu |
| Conversion of Allyl Alcohols to Homoallylic Amines | Allyl alcohols (via allylamines) | Pd-catalyzed amination, CO, LiAlH₄ reduction | Homoallylic amines | Convenient method psu.edu |
Building Blocks for Nitrogen-Containing Heterocycles
While this compound itself is not extensively documented as a direct building block for specific nitrogen-containing heterocycles in the reviewed literature, its structural features—an amide and an alkene—suggest potential for participation in cyclization reactions common in heterocycle synthesis. Enamides, in general, are known precursors for various nitrogen heterocycles through reactions such as [3+2] cycloadditions or intramolecular cyclizations, often catalyzed by transition metals. rsc.orgmdpi.comacs.org However, specific examples detailing the use of this compound in the synthesis of defined heterocyclic frameworks were not found in the scope of this review.
Contribution to Natural Product Total Synthesis
The total synthesis of complex natural products often relies on the strategic incorporation of versatile building blocks. While enamides are recognized as valuable synthons in natural product synthesis, psu.eduacs.orgrsc.org specific instances where this compound has been employed as a key intermediate in the total synthesis of natural products were not identified in the literature surveyed. Further research may uncover such applications, but direct evidence is limited in the current scope.
Development of Novel Methodologies for C-C and C-N Bond Formation
The inherent reactivity of this compound facilitates its use in developing novel synthetic methodologies. Its amide group and alkene functionality allow for distinct bond-forming events.
C-N Bond Formation: As detailed in section 8.1, the palladium-catalyzed carbonylation of allylamines to form this compound represents a significant advancement in C-N bond formation, specifically the insertion of carbon monoxide into a C-N bond, which was a notable achievement. psu.edu This process provides a convenient route to P,y-unsaturated amides from readily available allylic precursors.
C-C Bond Formation: The carbon-carbon double bond in this compound is amenable to various addition and cycloaddition reactions, which are fundamental for C-C bond formation. vulcanchem.com While specific novel methodologies developed using this compound for C-C bond formation were not detailed, its bifunctional nature positions it as a potential substrate for reactions such as Michael additions or Diels-Alder reactions, depending on its activation and reaction partners.
Design and Synthesis of Functionalized Organic Molecules
This compound's dual functionality makes it a versatile building block for the design and synthesis of a wide array of functionalized organic molecules. Its ability to undergo transformations at either the amide or the alkene moiety, or both, allows for the introduction of diverse chemical groups and the construction of complex molecular architectures. For instance, its role as a precursor to homoallylic amines psu.edu demonstrates its utility in creating molecules with specific amine functionalities and unsaturated carbon chains. The potential for cycloaddition reactions further broadens its scope in synthesizing cyclic and polycyclic systems. vulcanchem.com As a versatile synthon, this compound offers chemists a valuable tool for assembling molecular complexity.
Advanced Research on Derivatives and Analogues of E Pent 3 Enamide
Structure-Reactivity Relationships in Substituted Pent-3-enamides
The reactivity of the enamide moiety in (E)-pent-3-enamide is significantly influenced by the nature and position of substituents on the carbon backbone. The electronic properties of these substituents can modulate the nucleophilicity of the double bond and the electrophilicity of the carbonyl group, thereby dictating the outcome of various chemical transformations.
Electron-donating groups (EDGs) attached to the pentenyl chain, particularly at the C2 or C4 positions, increase the electron density of the π-system. This enhancement of nucleophilicity makes the double bond more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the double bond, rendering it less reactive towards electrophiles but potentially more reactive in nucleophilic conjugate additions.
Table 1: Theoretical Impact of Substituents on the Reactivity of this compound Derivatives
| Substituent at C4 | Electronic Effect | Predicted Impact on Double Bond Nucleophilicity | Predicted Reactivity towards Electrophiles |
| -CH₃ | Electron-Donating (Inductive) | Increased | Enhanced |
| -OCH₃ | Electron-Donating (Resonance) | Significantly Increased | Significantly Enhanced |
| -Cl | Electron-Withdrawing (Inductive) | Decreased | Diminished |
| -NO₂ | Electron-Withdrawing (Resonance & Inductive) | Significantly Decreased | Significantly Diminished |
| -C₆H₅ | Electron-Withdrawing (Inductive) / Can be Donating or Withdrawing (Resonance) | Context-Dependent | Context-Dependent |
This table presents a qualitative prediction of reactivity trends based on general principles of organic chemistry.
Synthesis and Reactivity of N-Substituted this compound Analogues
The nitrogen atom of the amide group provides a convenient handle for the introduction of a wide array of substituents, leading to a diverse range of N-substituted this compound analogues. The synthesis of these analogues can typically be achieved through the amidation of (E)-pent-3-enoic acid or its activated derivatives with a corresponding primary or secondary amine.
The nature of the N-substituent plays a crucial role in the chemical behavior of the resulting enamide. N-alkyl and N-aryl substituents can influence the steric environment around the amide bond and can also have a subtle electronic effect. More pronounced effects are observed with N-acyl or N-sulfonyl groups, which are strongly electron-withdrawing. These groups significantly decrease the nucleophilicity of the nitrogen lone pair and, by extension, the double bond, making the enamide less reactive in typical electrophilic addition reactions. However, this electronic modification can open up alternative reaction pathways, such as cycloaddition reactions where the enamide acts as a dienophile.
For example, the synthesis of N-phenyl-(E)-pent-3-enamide would proceed by the coupling of (E)-pent-3-enoyl chloride with aniline. The resulting N-aryl enamide would exhibit modified reactivity compared to the parent amide due to the electronic influence of the phenyl group.
Table 2: Synthesis of N-Substituted this compound Analogues
| N-Substituent | Amine Precursor | Typical Coupling Reagent | Product Name |
| -CH₃ | Methylamine | (E)-pent-3-enoyl chloride | N-methyl-(E)-pent-3-enamide |
| -C₆H₅ | Aniline | (E)-pent-3-enoyl chloride | N-phenyl-(E)-pent-3-enamide |
| -COCH₃ | Acetamide (after deprotonation) | (E)-pent-3-enoyl chloride | N-acetyl-(E)-pent-3-enamide |
| -SO₂CH₃ | Methanesulfonamide | (E)-pent-3-enoyl chloride | N-methanesulfonyl-(E)-pent-3-enamide |
This table outlines synthetic routes to various N-substituted analogues.
Stereoisomeric Variants and Their Distinct Reactivity Profiles
The presence of the double bond in pent-3-enamide gives rise to (E) and (Z) stereoisomers. The (E)-isomer, with the carbon substituents on opposite sides of the double bond, is generally the thermodynamically more stable form due to reduced steric strain. The synthesis of the (Z)-isomer often requires specific stereoselective methods to overcome the preference for the (E)-configuration.
The stereochemistry of the double bond can have a profound impact on the reactivity of the molecule, particularly in reactions where the geometry of the transition state is critical. For instance, in pericyclic reactions such as the Diels-Alder reaction or sigmatropic rearrangements, the facial accessibility of the π-system differs between the (E) and (Z) isomers, potentially leading to different products or reaction rates.
Table 3: Comparison of Predicted Reactivity for (E)- and (Z)-pent-3-enamide
| Reaction Type | Predicted Reactivity of (E)-isomer | Predicted Reactivity of (Z)-isomer | Rationale |
| Diels-Alder Cycloaddition (as dienophile) | Generally reactive | May exhibit different facial selectivity or lower reactivity due to steric hindrance in the transition state. | The geometry of the approach of the diene is affected by the stereochemistry of the dienophile. |
| Epoxidation | Accessible from both faces, potentially with moderate diastereoselectivity depending on other chiral centers. | Steric hindrance from the C5 methyl group may favor attack from one face, leading to higher diastereoselectivity. | The substituents on the double bond influence the trajectory of the oxidizing agent. |
| Metal-Catalyzed Hydrogenation | Readily undergoes hydrogenation. | May exhibit different rates of hydrogenation due to steric hindrance around the double bond affecting catalyst binding. | The coordination of the double bond to the catalyst surface can be influenced by steric factors. |
This table provides a qualitative comparison of the expected reactivity of the stereoisomers in selected reactions.
Exploration of Extended Conjugated Systems Derived from this compound
Extending the π-conjugation of this compound by introducing additional unsaturated moieties can lead to novel compounds with interesting electronic and photophysical properties. These extended conjugated systems, such as dienamides and enynamides, are valuable building blocks in organic synthesis and materials science.
One common strategy to create a dienamide from this compound is through a cross-coupling reaction. For example, a halogenated this compound derivative could be coupled with a vinyl organometallic reagent under palladium catalysis to introduce a second double bond in conjugation with the first. The resulting dienamide would have a more delocalized π-system, which would be reflected in its UV-Vis absorption spectrum (a shift to a longer wavelength, or a bathochromic shift).
The reactivity of these extended conjugated systems is also altered. The presence of a diene system opens up the possibility of a wider range of pericyclic reactions, and the increased conjugation can influence the regioselectivity of both electrophilic and nucleophilic additions.
Table 4: Synthetic Approaches to Extended Conjugated Systems from this compound Derivatives
| Starting Material | Reagent | Reaction Type | Product Type |
| 4-bromo-(E)-pent-3-enamide | Vinyltributyltin, Pd(PPh₃)₄ | Stille Cross-Coupling | (2E,4E)-hexa-2,4-dienamide |
| This compound | N-Bromosuccinimide, then DBU | Allylic Bromination and Elimination | (E)-penta-2,4-dienamide |
| 4-iodo-(E)-pent-3-enamide | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI | Sonogashira Coupling | (E)-6-trimethylsilylhex-2-en-4-ynamide |
This table illustrates potential synthetic routes to create extended conjugated systems.
Q & A
Basic: What are the optimal synthetic routes for (E)-pent-3-enamide, and how can stereoselectivity be controlled?
Methodological Answer:
The synthesis of this compound typically involves catalytic amidation of pent-3-enoic acid derivatives. To ensure stereoselectivity, researchers should:
- Use Grubbs catalysts or Wittig reactions to maintain the E-configuration during alkene formation .
- Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize isomerization .
- Validate stereochemistry via NMR spectroscopy (e.g., coupling constants for vinyl protons) and X-ray crystallography .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify vinyl proton splitting patterns (J ≈ 12–16 Hz for trans alkenes) and carbonyl resonance shifts (~170 ppm for amides) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to distinguish molecular ion peaks from fragmentation artifacts .
Always cross-validate with synthetic intermediates to rule out impurities .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound across studies?
Methodological Answer:
Contradictions often arise from uncontrolled variables. To address this:
- Conduct reproducibility tests under standardized conditions (e.g., solvent purity, catalyst loading) .
- Perform sensitivity analysis to identify critical parameters (e.g., oxygen sensitivity, moisture levels) .
- Compare raw datasets from conflicting studies to isolate methodological differences (e.g., isolation techniques, purification steps) .
Publish detailed protocols with error margins to enhance transparency .
Advanced: What computational approaches are suitable for studying this compound’s electronic properties, and how should they be validated?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability .
- Validation : Compare computational results with experimental data (e.g., UV-Vis spectra, electrochemical measurements) .
Use open-source tools like Gaussian or ORCA for reproducibility, and document basis sets/functionals in metadata .
Advanced: How can researchers design experiments to investigate this compound’s biological activity while minimizing bias?
Methodological Answer:
- Blinded Assays : Use double-blind protocols in bioactivity screens to reduce observer bias .
- Dose-Response Curves : Test multiple concentrations with triplicate measurements to establish EC₅₀ values .
- Negative Controls : Include structurally similar inactive analogs to confirm specificity .
- Data Sharing : Deposit raw datasets in repositories like Zenodo to enable peer validation .
Advanced: What strategies are effective for identifying research gaps in this compound applications?
Methodological Answer:
- Systematic Literature Review : Use Boolean searches in databases (e.g., SciFinder, PubMed) with terms like "E-pent-3-enamide AND catalysis" .
- Bibliometric Analysis : Map citation networks to identify understudied areas (e.g., agrochemical applications) .
- Preliminary Trials : Screen this compound in novel reactions (e.g., asymmetric catalysis) to generate hypothesis-driven data .
Advanced: How should researchers handle conflicting crystallographic data for this compound derivatives?
Methodological Answer:
- Reanalyze raw diffraction data (e.g., .cif files) using software like Olex2 to check for refinement errors .
- Compare unit cell parameters with reported values to detect polymorphism or solvent inclusion .
- Collaborate with crystallography experts to validate structural assignments via Hirshfeld surface analysis .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy .
- Store under inert atmosphere (N₂/Ar) to prevent degradation .
- Dispose of waste via approved chemical protocols (e.g., neutralization before landfill) .
Advanced: How can machine learning models improve the prediction of this compound’s physicochemical properties?
Methodological Answer:
- Train models on datasets like PubChem or ChEMBL using descriptors (e.g., logP, polar surface area) .
- Validate predictions with experimental solubility/permeability assays .
- Open-source code (e.g., Python’s scikit-learn ) ensures reproducibility .
Advanced: What ethical considerations apply when publishing this compound research involving animal models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
